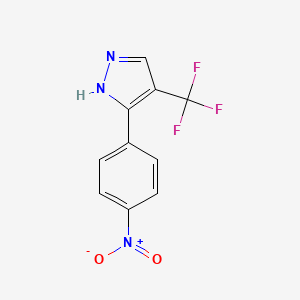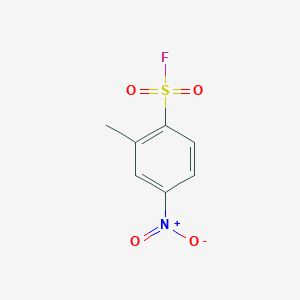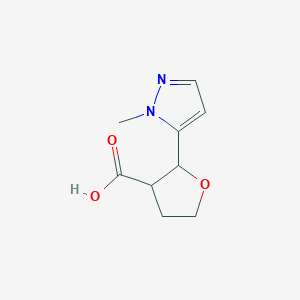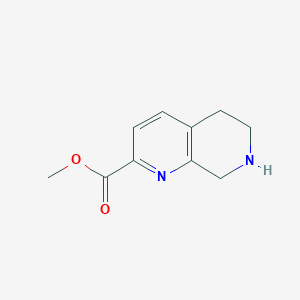
1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .
Wissenschaftliche Forschungsanwendungen
N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: This compound has a similar dimethylaminoethyl group but a different core structure.
N,N-DIMETHYLAMINOETHANOL: This compound shares the dimethylaminoethyl group but lacks the tetrahydroisoquinoline core.
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
50341-85-0 |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13/h3-6,13,16H,7-10H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
HGELOQHEYZXOJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13222743.png)


![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)

![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)


![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
